N-(Tetradecanoyl)-sphing-4-enine

Overview

Description

N-(Tetradecanoyl)-sphing-4-enine is a complex molecule. It’s a type of N-acylhomoserine lactone (HSL), which are signaling molecules that mediate quorum sensing in bacteria . Quorum sensing is a mechanism that allows bacteria to communicate and coordinate their behavior based on population density .

Synthesis Analysis

The synthesis of N-(Tetradecanoyl)-sphing-4-enine involves complex biochemical processes. For instance, N-3-oxo-tetradecanoyl-L-homoserine lactone (oxo-C14-HSL) is one of the N-acyl homoserine lactones (AHL) that mediate quorum sensing in Gram-negative bacteria . Another study mentions the synthesis of a similar compound, N-tetradecanoyl-homoserine lactone (C14-HSL), by introducing an nmuI gene into Escherichia coli .Molecular Structure Analysis

The molecular structure of N-(Tetradecanoyl)-sphing-4-enine is complex and specific. The molecule retains the molecular pharmacological properties of native human insulin, including a physiological balance between metabolic and mitogenic potencies . The LIPID MAPS In-Silico Structure Database provides a detailed molecular structure of a similar compound, N-(tetradecanoyl)-sphinganine-1-phosphocholine .Chemical Reactions Analysis

The chemical reactions involving N-(Tetradecanoyl)-sphing-4-enine are complex and specific to the molecule. For instance, N-tetradecanoyl-4-hydroxysphinganine is a compound with a similar structure and its chemical properties can be found on ChemSpider .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(Tetradecanoyl)-sphing-4-enine are complex and specific to the molecule. For instance, N-tetradecanoyl-4-hydroxysphinganine, a compound with a similar structure, has specific physical and chemical properties that can be found on ChemSpider .Scientific Research Applications

Regulation of Mitophagy and Cancer Therapy

C14 Ceramide plays a significant role in the regulation of mitophagy, a process where cells encapsulate damaged mitochondria in double-membrane vesicles for degradation . This process is closely regulated by ceramide, a key regulatory sphingolipid . In cancer cells, sphingolipids regulate pathways relevant to cancer therapy, such as invasion, metastasis, apoptosis, and lethal mitophagy .

Anti-Tumorigenic Mechanism

Ceramide mediates an anti-tumorigenic mechanism known as lethal mitophagy, where cells degrade many mitochondria until the cancer cell dies in an apoptosis-independent manner . This mechanism has important implications for cancer cell proliferation, response to chemotherapeutics, and mitophagy-mediated cell death .

Role in Breast Cancer Biology and Therapy

Ceramide’s effects on cell death and therapeutic efficacy are well established in breast cancer biology and therapy . Ceramide turnover to downstream sphingolipids, such as sphingomyelin, hexosylceramides, sphingosine-1-phosphate, and ceramide-1-phosphate, is equally important in driving pro-tumorigenic phenotypes, such as proliferation, survival, migration, stemness, and therapy resistance .

Role in Sphingolipid Metabolism

Ceramide may be alternatively produced by the salvage pathway, which recycles sphingosine and exogenous short chain ceramides (C2–C6) to generate endogenous long chain ceramides (C14–C26) using ceramide synthases (CerS1–6) essential to de novo synthesis .

Implications in Skin Disorders

Ceramides, including C14 Ceramide, are implicated in skin disorders . As a class with pleiotropic effects, recent efforts have centered on discerning specific ceramide species and their effects on atopic dermatitis .

Role in Obesity and Other Metabolic Diseases

Ceramides are also implicated in obesity and other metabolic diseases . The complex and dynamic sphingolipid network has been extensively studied to find key sphingolipidomic alterations that can be exploited to develop new therapeutic strategies to improve patient outcomes .

properties

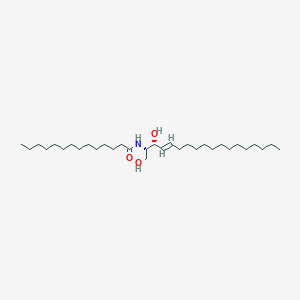

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetradecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H63NO3/c1-3-5-7-9-11-13-15-16-18-19-21-23-25-27-31(35)30(29-34)33-32(36)28-26-24-22-20-17-14-12-10-8-6-4-2/h25,27,30-31,34-35H,3-24,26,28-29H2,1-2H3,(H,33,36)/b27-25+/t30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRPGPZHULJLKJ-JHRQRACZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H63NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:1/14:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

N-(Tetradecanoyl)-sphing-4-enine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![s-Triazolo[3,4-a]phthalazine](/img/structure/B13923.png)

![3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate](/img/structure/B13948.png)

![Methyl 4-[methyl(nitroso)amino]butanoate](/img/structure/B13959.png)